molecular formula C25H26O4 B1261137 4''-Deoxyprenylterphenyllin

4''-Deoxyprenylterphenyllin

货号: B1261137
分子量: 390.5 g/mol
InChI 键: DIKBTXNOKQJEIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4''-Deoxyprenylterphenyllin is a cytotoxic p-terphenyl compound originally isolated from the marine-derived fungus Aspergillus candidus IF10 . This compound has demonstrated significant cytotoxic activity in biological assays, showing potent effects against human epidermoid carcinoma (KB3-1) cells with an IC50 value of 3.0 μg/ml . Its molecular formula is C25H26O4, with a molecular weight of 390.4790 Da . As a specialized natural product, this compound is a valuable chemical tool for researchers investigating novel mechanisms of action against cancer cell lines. It is offered to the scientific community to facilitate in vitro studies in oncology and cell biology. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C25H26O4

分子量

390.5 g/mol

IUPAC 名称

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxy-5-phenylphenol

InChI

InChI=1S/C25H26O4/c1-16(2)10-11-18-14-19(12-13-21(18)26)23-22(28-3)15-20(25(29-4)24(23)27)17-8-6-5-7-9-17/h5-10,12-15,26-27H,11H2,1-4H3

InChI 键

DIKBTXNOKQJEIK-UHFFFAOYSA-N

规范 SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C=C(C(=C2O)OC)C3=CC=CC=C3)OC)O)C

同义词

4''-deoxyprenylterphenyllin

产品来源

United States

Isolation, Occurrence, and Biosynthetic Pathways of 4 Deoxyprenylterphenyllin

Natural Sources and Isolation from Fungal Species

4''-Deoxyprenylterphenyllin has been primarily isolated from various fungal species, particularly those belonging to the genus Aspergillus. These fungi have been found in both marine and terrestrial environments, indicating a widespread distribution of the metabolic pathways responsible for producing this compound.

Marine-Derived Aspergillus Species as Producers

Marine environments have proven to be a rich source of fungi that produce a plethora of secondary metabolites, including this compound. rsc.orgfrontiersin.org Several strains of Aspergillus, isolated from marine habitats, have been identified as producers of this compound.

Aspergillus candidus IF10 : This marine-derived fungus was a source for the isolation of this compound, along with other related cytotoxic compounds. nih.govresearchgate.net

Aspergillus candidus LDJ-5 : Isolated from the root of the mangrove Rhizophora apiculata, this endophytic fungus also produces this compound. mdpi.com

Aspergillus candidus OUCMDZ-1051 : This strain, isolated from an unidentified sponge, is another marine-derived producer of related p-terphenyls. nih.gov

Aspergillus sp. HM5-4 : Research on marine-derived fungi has included various Aspergillus species, which are recognized for their capacity to synthesize bioactive compounds.

Fungal Strain Source Reference(s)
Aspergillus candidus IF10 Marine nih.govresearchgate.net
Aspergillus candidus LDJ-5 Mangrove Root mdpi.com
Aspergillus candidus OUCMDZ-1051 Marine Sponge nih.gov

Endophytic Fungi as Biosynthetic Factories

Endophytic fungi, which reside within the tissues of living plants, are another significant source of this compound and its analogs.

Aspergillus sp. GZWMJZ-055 : This endophytic fungus, isolated from the leaves of Eucommia ulmoides, has been shown to produce a variety of p-terphenyls, including compounds structurally related to this compound. nih.govnih.gov

Aspergillus taichungensis : This species, isolated from soil and the rhizosphere of the mangrove plant Acrostichum aureum, is also a known producer of prenylated polyhydroxy-p-terphenyls. nih.govsemanticscholar.orgstudiesinmycology.org

Elucidation of the Biosynthetic Pathway

The biosynthesis of p-terphenyls, including this compound, involves a series of complex enzymatic reactions. Research into these pathways has provided insights into the genetic and biochemical basis for the production of these compounds.

Proposed Enzymatic Steps in p-Terphenyl (B122091) Biosynthesis

The biosynthesis of the p-terphenyl core structure is initiated by the condensation of two molecules of phenylpyruvic acid, which is derived from the shikimate pathway. acs.org This initial step is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. researchgate.net Subsequent modifications, such as hydroxylation, methylation, and prenylation, are carried out by various tailoring enzymes to produce the diverse array of p-terphenyl derivatives. nih.gov The formation of the terphenylquinone atromentin (B1665312) is a key intermediate, which then undergoes reductive dehydration. nih.gov

Role of Specific Enzymes

Several key enzymes are involved in the biosynthesis of p-terphenyls.

NRPS-like enzymes : These enzymes are crucial for the initial formation of the p-terphenyl scaffold. researchgate.netresearchgate.netmdpi.comnih.govnih.govwikipedia.orgresearchgate.net They activate and condense the precursor molecules to form the basic tricyclic structure. researchgate.net

Cytochrome P450 monooxygenases : These enzymes play a vital role in the modification of the p-terphenyl core through hydroxylation and other oxidative reactions. nih.govfrontiersin.orgunb.canih.govmdpi.com These modifications are critical for the structural diversity and biological activity of the final products.

Analysis of Gene Clusters Governing this compound Production

The genes responsible for the biosynthesis of p-terphenyls are typically organized in biosynthetic gene clusters (BGCs). Analysis of these gene clusters provides a roadmap for understanding the production of compounds like this compound.

Heterologous expression of a BGC from Aspergillus ustus has led to the production of new p-terphenyl derivatives, confirming the role of these gene clusters. nih.gov

Genomic analysis of Streptomyces species has also identified gene clusters responsible for the biosynthesis of related terphenyl compounds, revealing conserved biosynthetic pathways across different microbial genera. acs.orgnih.govacs.org

The identification of a gene cluster in Aspergillus taichungensis further supports the genetic basis for the production of prenylated p-terphenyls in this species. nih.govsemanticscholar.orgstudiesinmycology.org

Enzyme Type Function in p-Terphenyl Biosynthesis Reference(s)
NRPS-like enzymes Formation of the p-terphenyl scaffold researchgate.netresearchgate.net
Cytochrome P450 monooxygenases Hydroxylation and other oxidative modifications nih.govfrontiersin.org

Analysis of Gene Clusters Governing this compound Production

Identification and Characterization of Relevant Gene Clusters

The production of fungal secondary metabolites, including p-terphenyls, is orchestrated by enzymes encoded by genes typically organized into biosynthetic gene clusters (BGCs). uni-marburg.de Advances in genome mining and bioinformatics have enabled the identification of these BGCs, even for pathways that are silent under standard laboratory conditions. researchgate.net

For p-terphenyls, the core of the biosynthetic machinery is often a non-ribosomal peptide synthetase (NRPS)-like enzyme. researchgate.netuni-marburg.de In a related producer, Aspergillus ustus, a BGC responsible for p-terphenyl derivatives was identified. uni-marburg.de The analysis of this cluster revealed genes encoding key enzymes that construct the terphenyl scaffold and perform subsequent modifications. The biosynthesis is proposed to proceed through the formation of a terphenylquinone intermediate, such as atromentin, which then undergoes further enzymatic modifications. researchgate.net

Key enzyme-encoding genes within these clusters include those for tailoring enzymes like oxidoreductases, methyltransferases, and prenyltransferases, which are responsible for the structural diversity observed in this compound class. uni-marburg.de The identification of these clusters is crucial for understanding how compounds like this compound are assembled.

Table 1: Key Gene Types in p-Terphenyl Biosynthetic Gene Clusters

Gene/Enzyme TypePutative Function in Terphenyl BiosynthesisReference
NRPS-like EnzymeForms the p-terphenyl scaffold from phenylpyruvic acid precursors. researchgate.net
Reductase/DehydrataseCatalyzes the reductive dehydration of the terphenylquinone intermediate. researchgate.net
O-MethyltransferaseAdds methyl groups to the terphenyl core. uni-marburg.de
PrenyltransferaseAttaches a prenyl group to the terphenyl structure, a key step in forming this compound. researchgate.netuni-marburg.de
Cytochrome P450 MonooxygenasePerforms hydroxylation at specific positions on the aromatic rings. uni-marburg.de
Functional Annotation and Expression of Biosynthetic Genes

Functional annotation provides insight into the specific roles of genes within a BGC. uni-marburg.de For the biosynthesis of terphenyllin (B1681270) derivatives in Aspergillus ustus, specific genes have been characterized. For instance, the gene ucdC was identified as encoding an O-methyltransferase responsible for the double O-methylation of an intermediate to form terphenyllin. uni-marburg.de The gene ucdD was shown to encode a dihydroxylase that adds hydroxyl groups to the A and C rings of the terphenyl structure. uni-marburg.de Crucially for the synthesis of prenylated derivatives, the gene ucdE is responsible for the prenylation step. uni-marburg.de

Gene expression is the process by which the genetic information is used to synthesize a functional product, like an enzyme. mdpi.comaddgene.org The expression of biosynthetic genes can be influenced by various factors, including culture conditions. In some cases, the expression of genes involved in precursor supply pathways, such as those for glucose and sucrose (B13894) utilization, can be upregulated to enhance the production of secondary metabolites. researchgate.net Targeted genetic manipulation, such as the overexpression of pathway-specific transcription factors (e.g., Zn(II)2Cys6 family proteins), can activate the expression of an entire gene cluster. uni-marburg.de

Strategies for Pathway Engineering and Heterologous Expression

Pathway engineering and heterologous expression are powerful strategies for studying and manipulating the biosynthesis of natural products. uni-marburg.de These techniques are particularly valuable for activating "silent" BGCs discovered through genome mining or for producing novel "unnatural" derivatives. researchgate.net

Heterologous expression involves transferring a BGC from its native producer into a more genetically tractable host organism. uni-marburg.de Filamentous fungi like Aspergillus nidulans and Penicillium crustosum have been successfully used as hosts for expressing p-terphenyl BGCs. researchgate.netuni-marburg.de For example, the expression of the A. ustus p-terphenyl BGC in A. nidulans resulted in the production of new terphenyl compounds, confirming the function of the cluster. researchgate.netuni-marburg.de Gene deletion experiments within the native or heterologous host are also a key strategy to elucidate the function of individual genes in the pathway. researchgate.netuni-marburg.de

These strategies not only help to characterize the biosynthetic pathway but also open avenues for combinatorial biosynthesis, where genes from different pathways can be combined to create novel molecules. researchgate.net

Table 2: Strategies for Biosynthetic Pathway Investigation and Engineering

StrategyDescriptionApplication ExampleReference
Heterologous Expression Cloning a complete BGC into a well-characterized host to study its products.Expression of an Aspergillus ustus BGC in Aspergillus nidulans to produce new p-terphenyls. researchgate.netuni-marburg.de
Gene Deletion (Knockout) Removing a specific gene from the BGC to determine its role in the biosynthetic pathway.Deletion of genes in A. ustus to prove the formation and modification of the terphenylquinone intermediate. researchgate.net
Gene Overexpression Increasing the expression of a specific gene, such as a transcription factor, to enhance product yield.Overexpression of pathway-specific transcription factors to activate entire gene clusters. uni-marburg.de
Combinatorial Biosynthesis Combining genes from different pathways or introducing new genes into a host to create novel compounds.Manipulation of the biosynthetic route to yield new hydroxylated p-terphenyl congeners. researchgate.net

Advanced Structural Characterization and Analog Identification

Structural Diversity of Prenylterphenyllin (B1260684) Analogs

The structural landscape of prenylterphenyllin analogs is remarkably diverse, characterized by variations in hydroxylation, methoxylation, and the nature of prenyl groups attached to the core p-terphenyl (B122091) scaffold. nih.gov The fungus Aspergillus candidus has proven to be a prolific source of these compounds. nih.govresearchgate.net

Initial studies on a marine-derived strain of Aspergillus candidus (IF10) led to the isolation of 4''-Deoxyprenylterphenyllin itself, alongside three other novel cytotoxic analogs: prenylterphenyllin, 4''-deoxyisoterprenin, and 4''-deoxyterprenin. nih.govresearchgate.net This discovery highlighted the dehydroxylation at the 4''-position as a key structural variation. Further research on other Aspergillus strains has continued to expand this family of compounds.

Investigations into an endophytic Aspergillus candidus strain (LDJ-5) resulted in the discovery of nine previously undescribed prenylated p-terphenyls. acs.org These were named prenylterphenyllins F–J and prenylcandidusins D–G. acs.org Another study of an insect-derived Aspergillus candidus (Bdf-2) yielded a new derivative, 4″-deoxy-2′-methoxyterphenyllin, demonstrating that methoxy (B1213986) group additions contribute to the structural diversity. nih.gov The genus Aspergillus is considered a significant reservoir for these compounds, with p-terphenyls suggested as a potential chemophenetic marker for the genus. researchgate.netresearchgate.net More than 230 analogs have been reported to date, showcasing a wide array of chemical modifications. researchgate.net

This continuous discovery of new analogs, including asperterphenyllins and other prenylated derivatives from various Aspergillus species, underscores the rich chemical diversity within this subclass of natural products. researchgate.netresearchgate.net

Compound NameReported Source OrganismReference
This compoundAspergillus candidus IF10 nih.gov
PrenylterphenyllinAspergillus candidus IF10 nih.gov
4''-DeoxyisoterpreninAspergillus candidus IF10 nih.gov
4''-DeoxyterpreninAspergillus candidus IF10 nih.gov
Prenylterphenyllin F-JAspergillus candidus LDJ-5 acs.org
Prenylcandidusin D-GAspergillus candidus LDJ-5 acs.org
4''-Deoxy-2'-methoxyterphenyllinAspergillus candidus Bdf-2 nih.gov
Asperterphenyllin A-FAspergillus candidus LDJ-5 researchgate.net

Systematic Identification and Characterization of Related p-Terphenyl Derivatives

The systematic identification and structural elucidation of this compound and its related p-terphenyl derivatives rely heavily on a combination of modern spectroscopic and spectrometric techniques. The complexity and similarity of these analogs necessitate a thorough analytical approach.

A cornerstone of the characterization process is Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (1D NMR) and two-dimensional (2D NMR) analyses are employed to determine the chemical structure. nih.govnih.gov For instance, the structures of prenylterphenyllin and its dehydroxyl analogs, including this compound, were elucidated based on comprehensive 2D NMR analysis. nih.govresearchgate.net Similarly, the structures of newly discovered compounds like the prenylterphenyllins F-J and asperterphenyllins were determined using extensive NMR and mass spectrometry (MS) data. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is crucial for establishing the precise molecular formula of each isolated compound. nih.govmdpi.com This technique provides the elemental composition, which, in conjunction with NMR data, allows for the unambiguous assignment of the molecular structure. The identification of 4″-deoxy-2′-methoxyterphenyllin, for example, was established through rigorous analysis of its 1D and 2D NMR and HR-ESI-MS spectra. nih.gov

The isolation process often begins with large-scale fermentation of the producing fungal strain, such as Aspergillus candidus, to obtain sufficient quantities of the metabolites. researchgate.netscispace.com Subsequent extraction and chromatographic separation, often guided by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are used to isolate individual compounds, including minor constituents, for detailed characterization. researchgate.net The final identification is often confirmed by comparing the acquired spectroscopic data with values reported in existing literature for known p-terphenyls. researchgate.netnih.gov

Biological Activities and Mechanistic Studies of 4 Deoxyprenylterphenyllin

Antimicrobial Efficacy and Underlying Mechanisms

The p-terphenyl (B122091) family, which includes 4''-Deoxyprenylterphenyllin, has been recognized for its antimicrobial properties. While extensive data on every derivative is not always available, studies on closely related analogues isolated from Aspergillus species provide insight into the potential efficacy of this structural class against various microbes.

While specific antibacterial data for this compound is limited in the reviewed literature, related p-terphenyl compounds isolated from Aspergillus fungi have demonstrated notable antibacterial action. For instance, Asperterphenyllin C has shown activity against Proteus species, and 4-O-methylcandidusin A was found to be active against Escherichia coli. researchgate.net These findings suggest that the p-terphenyl scaffold is a promising framework for antibacterial activity. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound required to inhibit visible microbial growth, is a key metric in these assessments. frontiersin.org

Table 1: Antibacterial Activity of p-Terphenyls Related to this compound
CompoundBacterial StrainMIC ValueSource Organism
Asperterphenyllin CProteus species19 µg/mLAspergillus candidus
4-O-methylcandidusin AEscherichia coli27.3 µmol/LAspergillus candidus
Data sourced from a study on p-terphenyls from Aspergillus candidus. researchgate.net

The antifungal potential of the p-terphenyl class is also an area of active investigation. Research into metabolites from the marine-derived fungus Aspergillus candidus has revealed significant antifungal effects. mdpi.com One study identified that the p-terphenyl derivative Asperterphenylcin A exhibited a strong inhibitory effect against the fungus Neoscytalidium dimidiatum. mdpi.com This activity highlights the potential of this class of compounds, including this compound, as leads for new antifungal agents.

Table 2: Antifungal Activity of a p-Terphenyl Related to this compound
CompoundFungal StrainActivity MeasurementSource Organism
Asperterphenylcin ANeoscytalidium dimidiatum31.67 ± 2.36 mm inhibition zone (at 10.0 µg/disc)Aspergillus candidus
Data from a 2023 study on metabolites from Aspergillus candidus. mdpi.com

The precise molecular targets and mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated in available scientific literature. Generally, antimicrobial compounds can act through various mechanisms, such as disrupting the integrity of the cell wall or membrane, inhibiting the synthesis of essential macromolecules like DNA, RNA, or proteins, or interfering with critical metabolic pathways. nih.gov For example, some antibiotics target proteins involved in cell division, which are essential for bacterial survival and often have no counterpart in eukaryotic cells. Further research is required to determine the specific cellular perturbations caused by this compound.

Enzyme Modulatory Activities

Beyond direct antimicrobial action, this compound and related p-terphenyls are known to modulate the activity of key enzymes involved in metabolic and inflammatory pathways.

A significant body of research has identified p-terphenyls from Aspergillus species as potent inhibitors of α-glucosidase. nih.govnih.govnih.gov This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable simple sugars like glucose. nih.gov Inhibiting α-glucosidase can slow down glucose absorption, a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on p-terphenyls isolated from Aspergillus candidus have demonstrated exceptionally strong α-glucosidase inhibitory activity. mdpi.com For example, the related compounds Terphenyllin (B1681270) and Asperterphenylcin B showed IC50 values in the low micromolar range, indicating high potency. mdpi.com Kinetic analyses of this compound class often reveal competitive or mixed-type inhibition, suggesting interaction with the enzyme's active site. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of p-Terphenyls
CompoundIC50 Value (µM)Source Organism
Asperterphenylcin B1.26 ± 0.19Aspergillus candidus
Terphenyllin2.16 ± 0.44Aspergillus candidus
Data from a study on metabolites from Aspergillus candidus. mdpi.com

Recent studies have uncovered the potential of p-terphenyl metabolites to act as inhibitors of phosphodiesterase (PDE) enzymes. mdpi.com Specifically, research has focused on phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and is a key regulator of inflammatory processes. mdpi.com A 2023 study investigating metabolites from a coral-associated Aspergillus species identified several p-terphenyls as PDE inhibitors. mdpi.com One compound, Sansamycin B, demonstrated notable inhibitory activity against the PDE4D subtype. mdpi.com This finding suggests that the p-terphenyl scaffold, shared by this compound, is a viable candidate for developing novel PDE4 inhibitors.

Table 4: Phosphodiesterase 4D (PDE4D) Inhibitory Activity of a Related p-Terphenyl
CompoundTarget EnzymeIC50 Value (µM)Source Organism
Sansamycin BPDE4D5.543Aspergillus sp. ITBBc1
Data sourced from a 2023 study on p-terphenyls as PDE4D inhibitors. mdpi.com

Other Enzyme-Targeted Interactions

The interactions of this compound with enzymes, particularly those in the Cytochrome P450 (CYP) family, are a crucial aspect of understanding its metabolic fate and potential for drug-drug interactions. The CYP enzymes are a major group of enzymes involved in the metabolism of a vast number of drugs. wjgnet.commedsafe.govt.nz Inhibition or induction of these enzymes can lead to significant changes in the plasma concentrations of co-administered drugs, potentially causing adverse effects or reduced efficacy. wjgnet.comnih.gov For instance, potent inhibitors of CYP3A4, such as certain antibiotics and antifungal agents, can increase the plasma levels of drugs metabolized by this enzyme. medsafe.govt.nz Conversely, inducers can decrease their concentrations. medsafe.govt.nz

While specific studies detailing the interaction of this compound with individual CYP isoforms are not extensively documented in the reviewed literature, the general principles of drug metabolism suggest that as a xenobiotic, it would likely undergo metabolism by one or more CYP enzymes. nih.gov Protein-protein interactions also play a critical role in CYP-mediated metabolism. nih.gov Further research is necessary to elucidate the specific CYP enzymes responsible for the metabolism of this compound and to assess its potential to act as either an inhibitor or an inducer of these enzymes. biomolther.org Such studies are vital for predicting potential drug interactions and ensuring its safe use in future therapeutic applications.

Antioxidant and Free Radical Scavenging Capabilities

Free radicals, which are generated during normal metabolic processes, can cause damage to biological molecules like lipids, proteins, and DNA when present in excessive amounts. ptfarm.pl Antioxidant compounds can neutralize these free radicals, mitigating cellular damage. ptfarm.plfrontiersin.orgnih.gov The antioxidant potential of a compound is often assessed through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netekb.egresearchgate.netmdpi.comnih.gov

Phenolic compounds are a major class of natural antioxidants found in plants. ptfarm.plresearchgate.net Their ability to scavenge free radicals is a key mechanism behind their protective effects. frontiersin.orgnih.gov Studies on various plant extracts have demonstrated a correlation between their phenolic content and their antioxidant and free radical scavenging activities. researchgate.netmdpi.com Although direct studies quantifying the antioxidant and free-radical scavenging capabilities of pure this compound are limited, as a polyphenolic compound, it is anticipated to possess such properties. The presence of hydroxyl groups in its structure suggests it could act as a radical scavenger. frontiersin.org Further investigation using established antioxidant assays would be beneficial to quantify the antioxidant capacity of this compound and compare it with known antioxidants. scielo.br

Preclinical Investigations of Cytotoxic Effects on Cancer Cell Lines: Mechanistic Insights

The cytotoxic effects of this compound have been a subject of interest in preclinical cancer research. Cytotoxicity refers to the ability of a compound to be toxic to cells, a desirable trait when targeting cancer cells. umsha.ac.ir The evaluation of a compound's cytotoxic activity against various cancer cell lines is a fundamental step in anticancer drug discovery. nih.govcancerrxgene.org

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via P53-BAX-CASP3 Pathway)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. mdpi.com A key pathway regulating apoptosis involves the tumor suppressor protein p53. thermofisher.com In response to cellular stress, such as DNA damage, p53 can be activated to induce the expression of pro-apoptotic genes. mdpi.comthermofisher.com

One of the critical downstream targets of p53 is the BAX gene. thermofisher.com The BAX protein, a member of the Bcl-2 family, plays a pivotal role in the mitochondrial pathway of apoptosis. thermofisher.comoncotarget.com Upon activation, BAX can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3. thermofisher.com The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. thermofisher.comresearchgate.net The p53-BAX-caspase-3 signaling axis is a well-established pathway for inducing apoptosis. intjmorphol.com While the direct modulation of this specific pathway by this compound requires more focused investigation, its known cytotoxic effects suggest a potential involvement in inducing apoptosis through this or similar mechanisms.

Modulation of Cell Cycle Progression (e.g., S-phase arrest)

The cell cycle is a tightly regulated process that governs cell division. mlsu.ac.in Cancer is often characterized by uncontrolled cell proliferation due to dysregulation of the cell cycle. Therefore, compounds that can interfere with cell cycle progression are valuable as potential anticancer agents. The cell cycle consists of several phases, including the S phase, where DNA synthesis occurs. mlsu.ac.in

Arresting the cell cycle at a specific phase can prevent cancer cells from dividing and can also make them more susceptible to other treatments. plos.org Some anticancer agents are known to induce cell cycle arrest in the S-phase. researchgate.net For instance, some topoisomerase 1 inhibitors have been shown to cause S-phase arrest. plos.org While some studies suggest that S-phase arrest following DNA damage can be independent of the p53 pathway, others have shown that certain compounds can induce G1/S phase arrest through p53-dependent mechanisms. nih.govfrontiersin.org The ability of this compound to modulate cell cycle progression, specifically its potential to induce S-phase arrest, warrants further investigation to fully understand its anticancer mechanisms.

Specific Molecular Target Identification (e.g., Protease inhibition, GSDME cleavage)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Proteases are a class of enzymes that are involved in a wide range of physiological processes, and their inhibition can have therapeutic benefits. Some natural compounds have been found to exhibit protease inhibitory activity.

Another emerging area of interest is the protein Gasdermin E (GSDME). abcam.comuniprot.org Cleavage of GSDME by caspase-3 can switch the mode of cell death from apoptosis to pyroptosis, a highly inflammatory form of programmed cell death. uniprot.orgnih.govnih.govresearchgate.net This switch is significant because pyroptosis can stimulate an anti-tumor immune response. uniprot.orgnih.gov The N-terminal fragment of GSDME, released after cleavage, is responsible for forming pores in the cell membrane, leading to cell lysis. abcam.comuniprot.org The potential of this compound to inhibit specific proteases or to induce GSDME cleavage represents an exciting avenue for future research into its anticancer properties.

Assessment of Differential Cell Line Response to this compound

Different cancer cell lines can exhibit varying degrees of sensitivity to the same cytotoxic agent. nih.gov This differential response can be attributed to the unique genetic and molecular characteristics of each cell line. nih.gov Therefore, it is essential to evaluate the cytotoxic effects of a potential anticancer compound across a panel of diverse cancer cell lines. researchgate.net

Studies have shown that this compound is cytotoxic to the HL-60 human leukemia cell line. bioaustralis.com However, its activity against a broader range of cancer cell lines, including those from different tissues of origin such as breast (e.g., MDA-MB-231, HCC70, HCC1937) and others, needs to be systematically evaluated. frontiersin.org Such studies would provide valuable information on the spectrum of its anticancer activity and could help identify specific cancer types that are particularly susceptible to this compound. The use of non-cancerous cell lines as controls is also important to assess the selectivity of the compound for cancer cells over normal cells. nih.gov

Interactive Data Table: Cytotoxic Activity of this compound

Cell LineCancer TypeReported Activity
HL-60Human LeukemiaCytotoxic bioaustralis.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the 4''-Deoxyprenylterphenyllin Scaffold

The fundamental p-terphenyl (B122091) scaffold, which forms the core of this compound, can be constructed through various established chemical synthesis methods. While a specific total synthesis for this compound is not extensively detailed in the literature, the synthesis of the parent p-terphenyl structure is well-documented.

Common strategies for creating the linear, three-ring aromatic system include powerful cross-coupling reactions. The Suzuki reaction is a typical and widely used coupling method for this purpose. nih.gov Other significant approaches include Ullmann reactions, Stille reactions, and [2+2+2] cycloadditions. nih.gov For instance, some naturally occurring terphenyls and related quinones have been successfully synthesized starting from 2,5-diphenyl-1,4-benzoquinone. nih.gov Another method involves a Diels-Alder reaction, where heating a mixture of 1,4-diphenyl-1,3-butadiene and trans-1,2-dichloroethene in a sealed tube under high pressure yields the p-terphenyl structure. nih.gov These synthetic routes provide a reliable foundation for accessing the core scaffold, which can then be subjected to further functionalization to yield complex derivatives like this compound.

Synthetic Modification and Analog Generation

Starting with the naturally occurring terphenyllin (B1681270), researchers have employed semi-synthetic methods to generate a diverse library of derivatives to explore their therapeutic potential.

A primary strategy for generating structural analogs of terphenyllin involves the targeted modification of its hydroxyl groups. A notable approach is the etherification reaction, where the phenolic hydroxyl groups are alkylated. nih.gov In one study, seven new terphenyllin derivatives were created using this method, employing dry potassium carbonate (K2CO3) as a catalyst in an acetone (B3395972) solvent at a temperature of 45°C for 2 to 3 hours. nih.gov This semi-synthetic work contributed to a larger marine-derived compound library that includes approximately 120 terphenyllin derivatives, designed to screen for enhanced biological activities. nih.gov Such libraries are crucial for discovering compounds with improved potency and selectivity against various disease targets.

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. For terphenyllin derivatives, these studies have provided critical insights into the design of more potent anticancer and enzyme-inhibitory agents.

It has been shown that the introduction of different substituents significantly impacts the bioactivity of the p-terphenyl scaffold. For example, a derivative known as CHNQD-00824, derived from a marine compound library, demonstrated potent cytotoxic activities against 13 different cancer cell lines, with IC50 values ranging from 0.16 to 7.64 μM. nih.gov Studies on related p-terphenyl compounds isolated from the fungus Aspergillus candidus, such as 4''-deoxyterprenin, have also shown cytotoxic activity against a range of human cancer cell lines. nih.gov Furthermore, certain derivatives exhibit potent and selective enzyme inhibition. Sanshamycin C, a p-terphenyl featuring methoxyl and isopentenyl substitutions, was identified as a potent inhibitor of phosphodiesterase 4D (PDE4D) with an IC50 value of 5.543 µM. nih.gov Other analogs from the same study showed strong α-glucosidase inhibitory activity. nih.gov These findings underscore the therapeutic potential of the p-terphenyl class and highlight how modifications to the core structure can tune their biological effects.

Below is an interactive table summarizing the biological activities of selected this compound derivatives.

Compound/DerivativeModificationBiological ActivityTarget/Cell LineIC50 ValueSource
CHNQD-00824 Terphenyllin derivativeCytotoxicity13 cancer cell lines0.16 - 7.64 µM nih.gov
4''-deoxyterprenin p-terphenyl analogCytotoxicityK562, BEL-7402, SGC-7901, A549, HeLa3.32 - 60.36 µM nih.gov
Sanshamycin C Isopentenyl & methoxyl groupsPDE4D InhibitionPhosphodiesterase 4D5.543 µM nih.gov
Asperterphenylcin B p-terphenyl derivativeα-glucosidase inhibitionα-glucosidase1.26 ± 0.19 µM nih.gov
Terphenyllin Parent compoundα-glucosidase inhibitionα-glucosidase2.16 ± 0.44 µM nih.gov

Chemoenzymatic and Biotransformation Methodologies

Chemoenzymatic and biotransformation approaches offer powerful and sustainable alternatives to purely chemical methods for synthesizing and diversifying complex natural products. These strategies leverage the high selectivity of enzymes to perform specific chemical modifications.

Chemoenzymatic synthesis combines conventional chemical reactions with biological catalysis. A key modification in this compound is the addition of a prenyl group. Chemoenzymatic methods are particularly well-suited for such modifications. For example, prenyltransferase enzymes, such as NphB from Streptomyces species, have been used to catalyze the prenylation of various aromatic substrates, including flavonoids and other phenols. nih.gov This enzymatic approach can be used to attach prenyl or geranyl groups to a core scaffold with high specificity, avoiding the complex protection-deprotection steps often required in traditional chemical synthesis. nih.govrsc.org

Biotransformation utilizes whole microbial cells or their enzyme preparations to convert a substrate into a structurally related product. frontiersin.org Fungi, particularly from the genus Aspergillus, are known producers of a wide array of p-terphenyl compounds, including terphenyllin and its derivatives. nih.govacs.org The isolation of numerous hydroxylated, methylated, and prenylated p-terphenyls from these fungi indicates the presence of a sophisticated enzymatic machinery capable of performing these transformations. nih.govresearchgate.net Harnessing these fungal strains or their isolated enzymes could provide a direct route to generate novel analogs of this compound through processes like hydroxylation, methylation, or glycosylation, further expanding the chemical diversity of this class of compounds. frontiersin.org

Advanced Research Methodologies and Future Directions in 4 Deoxyprenylterphenyllin Research

Application of Omics Technologies (e.g., Genomics, Metabolomics, Proteomics)

Omics technologies offer a holistic approach to studying biological molecules on a large scale, providing comprehensive insights into an organism's functions and capabilities. humanspecificresearch.orgun.orgfrontlinegenomics.com The application of these technologies is pivotal for understanding the biosynthesis of 4''-Deoxyprenylterphenyllin and discovering related novel compounds.

Genomics : The study of an organism's complete set of DNA, or genome, is fundamental. frontlinegenomics.com For this compound, genomic analysis of the producing fungus, Aspergillus candidus, can identify the biosynthetic gene cluster (BGC) responsible for its production. sci-hub.se Fungal secondary metabolites, including p-terphenyls, are synthesized by a series of enzymes encoded by genes typically clustered together on the chromosome. researchgate.net Identifying this cluster allows for targeted genetic manipulation to increase yield or produce novel derivatives. Genome sequencing has revealed that the biosynthetic potential of fungi is far greater than previously understood, with many gene clusters remaining silent under standard laboratory conditions. nih.gov

Metabolomics : This is the comprehensive analysis of all small-molecule metabolites within a biological sample. humanspecificresearch.orgfrontlinegenomics.com Metabolomic profiling of Aspergillus candidus cultures allows researchers to map the full range of secondary metabolites produced, including this compound. researchgate.netmdpi.com By using techniques like high-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS), researchers can compare metabolite profiles under different growth conditions. mdpi.com This can reveal how environmental or genetic changes affect the production of the target compound and can lead to the discovery of new, structurally related molecules. mdpi.com

Proteomics : As the large-scale study of proteins, proteomics helps identify the specific enzymes (the "proteome") that carry out the instructions from the genome to synthesize metabolites. frontlinegenomics.com By comparing the proteomes of high- and low-producing strains of Aspergillus candidus, researchers can pinpoint the key enzymes involved in the this compound biosynthetic pathway, such as the polyketide synthases (PKSs) and prenyltransferases that are essential for its formation. researchgate.net

The integration of these omics fields provides a powerful, multi-layered understanding of how this compound is produced, creating a roadmap for its enhanced production and diversification. un.orgepiskin.com

Omics TechnologyApplication in this compound ResearchKey Insights Gained
Genomics Sequencing the genome of Aspergillus candidus.Identification of the biosynthetic gene cluster (BGC) for the terphenyl backbone and modifying enzymes (e.g., prenyltransferase). sci-hub.seresearchgate.net
Metabolomics Profiling extracts of fungal cultures using LC-MS.Quantifying the production of this compound, identifying other related metabolites, and understanding metabolic flux. mdpi.commdpi.com
Proteomics Analyzing protein expression under different conditions.Identifying and characterizing the specific enzymes (e.g., PKS, prenyltransferase) involved in the biosynthetic pathway. researchgate.netfrontlinegenomics.com

High-Throughput Screening and Dereplication Methodologies

The discovery of novel bioactive compounds is often hampered by the repeated isolation of already known substances. nih.gov To overcome this, modern natural product research relies on high-throughput screening (HTS) and sophisticated dereplication strategies.

High-Throughput Screening (HTS) : HTS involves the use of automation and robotics to rapidly test thousands of chemical compounds for a specific biological activity. pressbooks.pub In the context of this compound, HTS assays can be used to screen crude or partially purified fungal extracts for various therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities. researchgate.netaccscience.com This allows for the rapid identification of "hit" extracts that warrant further investigation, significantly accelerating the pace of drug discovery. mdpi.com

Dereplication Methodologies : Dereplication is the process of quickly identifying known compounds in a sample at an early stage to avoid redundant purification efforts. nih.govresearchgate.net This is now a standard practice in fungal secondary metabolite research. The primary method involves Ultra-High Performance Liquid Chromatography coupled to Photodiode Array detection and High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (UHPLC-DAD-HRMS/MS). nih.govcore.ac.uk This technique provides accurate mass and fragmentation data, which can be compared against comprehensive databases of known fungal metabolites, such as AntiBase. nih.gov This process allows researchers to quickly flag the presence of known compounds like terphenyllin (B1681270) or this compound and focus on the unidentifiable, potentially novel compounds in the extract. core.ac.uk

Dereplication StepTechnology UsedPurpose
Separation Ultra-High Performance Liquid Chromatography (UHPLC)Separates the complex mixture of metabolites in the crude extract based on their physicochemical properties. nih.gov
Initial Detection Photodiode Array (PDA) DetectorProvides UV-Vis absorption spectra for compounds, offering an initial classification clue. core.ac.uk
Mass Analysis High-Resolution Mass Spectrometry (HRMS)Determines the exact mass and elemental formula of the compounds. core.ac.uk
Structural Fingerprinting Tandem Mass Spectrometry (MS/MS)Fragments the molecules and records the masses of the fragments, creating a unique "fingerprint" for the compound. nih.gov
Identification Database MatchingThe collected data (retention time, UV, mass, MS/MS) is searched against spectral libraries (e.g., AntiBase) to identify known compounds. nih.gov

Advanced Computational Modeling for Mechanistic Understanding and Novel Target Prediction

Computational, or in silico, methods have become indispensable tools in modern drug discovery, allowing for the prediction of a compound's behavior and potential uses before extensive lab work is undertaken. researchgate.net

Mechanistic Understanding : Computational modeling can provide deep insights into how this compound exerts its biological effects. mdpi.com Using techniques like molecular docking, researchers can simulate the interaction between this compound and the three-dimensional structure of a known protein target. nih.govmdpi.com This helps to visualize the binding mode and predict the strength of the interaction, explaining the compound's mechanism of action at a molecular level. Molecular dynamics simulations can further model the behavior of the compound-protein complex over time, confirming the stability of the interaction. nih.gov

Novel Target Prediction : Beyond understanding known interactions, computational approaches can predict entirely new biological targets for this compound. ucl.ac.uk Machine learning algorithms, such as Bayesian models and Random Forest classifiers, can be trained on large datasets of known drug-target interactions. researchgate.netrsc.org These models can then analyze the chemical structure and predicted properties of this compound to generate a ranked list of potential protein targets. rsc.orgnih.gov This approach, sometimes called "drug repositioning," can uncover unexpected therapeutic applications for the compound. nih.govnih.gov

Computational ApproachObjectiveMethodology
Molecular Docking Predict binding mode and affinity.Fits the 3D structure of the compound into the binding site of a protein target. nih.gov
Molecular Dynamics Assess the stability of the compound-target interaction.Simulates the physical movements of the atoms and molecules over time. nih.gov
Machine Learning / AI Predict novel biological targets.Uses algorithms trained on large biological datasets to identify new compound-target relationships based on molecular signatures. nih.govrsc.org
Pharmacophore Modeling Identify essential structural features for activity.Creates a 3D model of the key features a molecule needs to interact with a specific target. nih.gov

Sustainable Production Methodologies (e.g., Microbial Fermentation Optimization, Metabolic Engineering)

To produce sufficient quantities of this compound for research and potential development, its production must be efficient and scalable. Sustainable production methodologies focus on optimizing the natural fungal production system.

Microbial Fermentation Optimization : Fermentation is the process of cultivating microorganisms to produce a desired product. isomerase.com The yield of this compound from Aspergillus candidus can be significantly increased by optimizing fermentation conditions. frontiersin.org This involves systematically adjusting parameters such as nutrient sources (carbon, nitrogen), pH, temperature, aeration, and agitation speed. nih.govnih.gov Statistical methods like Design of Experiments (DoE) can be used to efficiently identify the optimal combination of these factors to maximize productivity. nih.gov Studies on related compounds have shown that modifying media components and culture conditions can dramatically increase the yield of the target metabolite. nih.gov

Metabolic Engineering : This discipline involves the targeted modification of an organism's metabolic pathways to enhance the production of a specific compound. nih.gov Once the biosynthetic gene cluster for this compound is known, metabolic engineering strategies can be applied. nih.gov This could involve overexpressing key rate-limiting enzymes in the pathway or deleting genes that lead to competing, non-essential byproducts. rsc.orgnih.gov Another advanced strategy is to transfer the entire biosynthetic gene cluster into a more robust and faster-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous expression and optimized production. researchgate.net

Exploration of New Biological Activities beyond Current Knowledge

While terphenyl compounds are known for certain bioactivities, a key future direction is the systematic exploration for novel therapeutic applications of this compound. nih.gov The methodologies described above provide the tools for this exploration.

The search for new activities can be guided by the compound's structural features. The p-terphenyl (B122091) core is a privileged scaffold in medicinal chemistry, and the addition of a prenyl group can significantly alter its biological properties, such as membrane permeability and protein binding.

Future research should focus on screening this compound against a diverse range of biological targets. This includes:

Enzyme Inhibition : Testing for inhibitory activity against key enzymes involved in diseases like cancer, Alzheimer's, or diabetes (e.g., kinases, cholinesterases, α-glucosidase). nih.gov

Antimicrobial Activity : Evaluating its effectiveness against a broad panel of pathogenic bacteria and fungi, especially drug-resistant strains.

Anti-inflammatory Effects : Assessing its ability to inhibit inflammatory pathways, for example, by measuring the production of nitric oxide (NO) in immune cells. mdpi.com

Antiviral Properties : Screening against a variety of viruses to identify any potential for antiviral drug development.

By combining HTS, predictive computational modeling, and a deeper understanding of its biosynthesis, researchers can systematically uncover new and potentially valuable biological activities of this compound, moving beyond its currently understood functions. nih.gov

常见问题

Q. What steps minimize bias in interpreting this compound’s mechanism of action?

  • Methodology : Employ blinded analysis for imaging and flow cytometry data. Use multiple orthogonal assays (e.g., mitochondrial membrane potential assays + cytochrome c release) to confirm apoptosis. Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

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